Foramsulfuron

Catalog No.
S638527
CAS No.
173159-57-4
M.F
C17H20N6O7S
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foramsulfuron

CAS Number

173159-57-4

Product Name

Foramsulfuron

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide

Molecular Formula

C17H20N6O7S

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26)

InChI Key

PXDNXJSDGQBLKS-UHFFFAOYSA-N

solubility

In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C)
In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8)

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

The exact mass of the compound Foramsulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/l, 20 °c)in water (g/l, 20 deg ): 0.04 (ph 5); 3.3 (ph 7); 94.6 (ph 8). It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Foramsulfuron (CAS 173159-57-4) is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid biosynthesis in susceptible plants[1]. In industrial procurement, it is primarily sourced as a technical-grade active ingredient for post-emergence weed control formulations, particularly in maize (corn) and turfgrass management [2]. Foramsulfuron is characterized by its target-site potency at low application rates (typically 30–60 g a.i./ha) and its rapid microbial degradation in soil [1]. Because it exhibits phytotoxicity across both grass and broadleaf weeds, it is almost exclusively co-formulated with the safener isoxadifen-ethyl, which accelerates cytochrome P450-mediated metabolism of the herbicide in the crop without compromising weed efficacy [3].

Research Fit

ALS Inhibition

Reported inhibitor of acetolactate synthase for post-emergence weed control studies in maize.

Crop Selectivity

Maize P450-mediated metabolism supports genotypic tolerance research and herbicide interaction studies.

Environmental Fate

pH-dependent soil degradation profile suitable for carryover risk modeling and rotational crop impact assessment.

Substituting foramsulfuron with in-class alternatives like nicosulfuron or rimsulfuron alters both the formulation chemistry and the environmental persistence profile of the final product[1]. While nicosulfuron is a standard ALS inhibitor for maize, its soil half-life (DT50) can extend up to 43 days in slightly alkaline soils, creating a carryover risk for sensitive rotational crops[2]. In contrast, foramsulfuron degrades rapidly via microbial action, exhibiting a half-life of less than 15 days, which provides documented flexibility for crop rotation . Furthermore, foramsulfuron demonstrates a highly pH-sensitive solubility curve—shifting from 0.037 g/L at pH 5 to 94.58 g/L at pH 8—requiring specific alkaline buffering in tank mixes or concentrated suspension formulations that generic nicosulfuron protocols do not replicate [3]. Finally, foramsulfuron achieves an ED90 (90% control) on specific broadleaf weeds like Amaranthus retroflexus at lower active ingredient doses than nicosulfuron, meaning direct substitution results in efficacy loss unless application rates are recalibrated [4].

Substitution Risk

Weed spectrum mismatch

Class-level ALS inhibition does not guarantee comparable control of M. frondosa or key broadleaf species.

Crop safety mechanism divergence

Maize P450 metabolism varies by genotype; substituting other sulfonylureas may cause unexpected phytotoxicity.

Persistence behavior differs

Soil degradation half-life shifts with pH, altering carryover risk profiles relative to other class members.

Soil Degradation Advantage

Foramsulfuron exhibits faster microbial degradation in aerobic soils compared to nicosulfuron, reducing the risk of phytotoxic carryover to subsequent crops [1]. In comparative soil persistence evaluations, foramsulfuron demonstrated a half-life (DT50) of 1.3 to 14.7 days depending on temperature and soil type . In contrast, nicosulfuron exhibits a DT50 ranging from 14 to 20 days in standard soils, and up to 43.3 days in slightly alkaline silty loams [2]. This accelerated breakdown allows formulators to market foramsulfuron-based products for regions with tight, multi-crop rotation schedules where nicosulfuron poses a residual liability[1].

Evidence DimensionAerobic soil half-life (DT50)
Target Compound Data1.3 to 14.7 days
Comparator Or BaselineNicosulfuron: 14 to 43.3 days
Quantified Difference2x to 3x faster degradation rate
ConditionsAerobic soil conditions, varying pH and temperature (10-25 °C)

A shorter soil half-life minimizes carryover phytotoxicity, allowing buyers to formulate herbicides for markets requiring rapid crop rotation.

Wirestem Muhly Control
Head-to-head
89% control vs nicosulfuron 49%
Supports field-level differentiation for M. frondosa management research.
8 trials, ON/MI; 35 g a.i./ha; dry weight reduction 94% vs 70%.

pH-Dependent Solubility Profile

The solubility of foramsulfuron is highly dependent on the pH of the aqueous medium, providing a distinct parameter for creating highly concentrated formulations [1]. At a slightly acidic pH of 5, foramsulfuron solubility is low at 0.037 g/L, which ensures stability in certain suspension concentrates. However, at pH 8, its solubility increases to 94.58 g/L [1]. This >2500-fold increase allows the active ingredient to rapidly dissolve in alkaline-buffered tank mixes, facilitating immediate foliar and root uptake [2]. This extreme solubility shift is more pronounced than many baseline sulfonylureas, allowing for the engineering of high-loading dry flowable (DF) or soluble concentrate (SC) products[1].

Evidence DimensionAqueous solubility across pH gradient
Target Compound Data0.037 g/L at pH 5 vs. 94.58 g/L at pH 8
Comparator Or BaselineBaseline sulfonylureas (moderate pH-dependent shifts)
Quantified Difference>2500-fold increase in solubility from pH 5 to pH 8
ConditionsAqueous solution at 20 °C

Enables the manufacturing of highly concentrated, stable formulations that rapidly dissolve upon dilution in alkaline tank mixes.

Broadleaf Spectrum
Head-to-head
Significantly higher control of cocklebur, velvetleaf, lambsquarters vs nicosulfuron
May reduce supplemental herbicide reliance in research programs.
Multi-site IL trials, 2000–2002; grass control comparable.

Amaranthus retroflexus Dose Efficiency

Field efficacy trials demonstrate that foramsulfuron requires a lower dose to achieve 90% control (ED90) of specific broadleaf weeds compared to nicosulfuron[1]. For the control of Amaranthus retroflexus (redroot pigweed), the calculated ED90 for foramsulfuron was 23.51 g a.i./ha[2]. In the same field studies, nicosulfuron required an ED90 of 63.81 g a.i./ha to achieve the same 90% reduction in aboveground dry matter[2]. This higher target-site potency on specific weed species allows formulators to reduce the total active ingredient loading per hectare, improving the cost-to-performance ratio of the final product [1].

Evidence DimensionED90 (Effective Dose for 90% control) on Amaranthus retroflexus
Target Compound Data23.51 g a.i./ha
Comparator Or BaselineNicosulfuron: 63.81 g a.i./ha
Quantified Difference2.7x lower active ingredient dose required
ConditionsPost-emergence field application (4-6 true leaf stage)

Allows agrochemical manufacturers to lower the active ingredient loading in their formulations while maintaining high efficacy against key broadleaf weeds.

ALS Cross-Resistance
Molecular assay
Shared ineffectiveness on Trp574Leu johnsongrass populations
Indicates non-suitability for ALS-resistant johnsongrass studies.
Greek cornfields; ACCase inhibitors remain effective.
Soil DT50
Class-level
10.8 d (acidic) to 31.5 d (alkaline)
Context-dependent persistence supports carryover risk modeling.
Lab study; red, paddy, black soils; pH-dependent hydrolysis.
Mixture with Iodosulfuron
Supporting evidence
No phytotoxicity on 10 sweet corn cultivars; increased cob yield
Supports safety and efficacy research in sweet corn production systems.
Poland field trials, 2008–2010; broader broadleaf control observed.

Low-Carryover Maize Formulations

Because foramsulfuron exhibits a rapid soil half-life of 1.3 to 14.7 days compared to nicosulfuron's 14 to 43 days, it is a highly suitable active ingredient for post-emergence maize herbicides in regions with intensive, multi-crop rotation schedules. Formulators can market these products to growers who need to plant sensitive secondary crops shortly after maize harvest without risking phytotoxic carryover .

High-Loading Dry Flowable Formulations

The extreme pH-dependent solubility of foramsulfuron (reaching 94.58 g/L at pH 8) makes it highly suitable for high-loading Dry Flowable (DF) or Water Dispersible Granule (WDG) formulations. By incorporating alkaline buffers into the granule, manufacturers ensure that the product dissolves rapidly and completely in the spray tank, maximizing bioavailability and minimizing nozzle clogging compared to less soluble analogs [1].

Safener-Optimized Broad-Spectrum Control

Foramsulfuron's potency against specific broadleaf weeds (e.g., an ED90 of 23.51 g a.i./ha for Amaranthus retroflexus) makes it a strong candidate for co-formulation with the safener isoxadifen-ethyl. This combination allows manufacturers to deliver a targeted, broad-spectrum product that leverages cytochrome P450 metabolism in the crop to prevent injury, providing strong efficacy and crop safety at lower active ingredient loadings than generic nicosulfuron mixtures [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
M. frondosa management research
Differentiated grass weed control profile
Verify field-level control against local wirestem muhly populations
Broadleaf weed spectrum studies
Expanded broadleaf control spectrum
Confirm efficacy against target broadleaf species in regional trials
Sweet corn crop safety assessment
Reported high crop safety margin in mixture
Assess phytotoxicity on specific sweet corn cultivars under local conditions
Soil carryover risk modeling
pH-dependent degradation half-life
Measure DT50 at site-specific soil pH and organic matter

Color/Form

Light beige solid
Yellow-brownish solid, fine grained granule

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

452.11141817 Da

Monoisotopic Mass

452.11141817 Da

Heavy Atom Count

31

Density

1.44 at 20 °C

LogP

log Kow = -0.78

Odor

Weak aromatic odor

Melting Point

199.5 °C

UNII

4XJD212JQB

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 16 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 16 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Foramsulfuron inhibits the synthesis of amino acid in plants through inhibition of acetolactate synthase (ALS). This process results in slow or stunted plant growth and/or ultimate plant death.

Vapor Pressure

3.15X10-13 mm Hg at 20 °C

Other CAS

173159-57-4

Absorption Distribution and Excretion

12 Sprague Dawley CRL:(IGS) CD BR rats per sex received single daily oral (gavage) doses of [14C]-phenyl AE F130360 at 10 mg/kg for up to 14 days. 3 /rats/ per sex were sacrificed 24 hours after 1, 9, and 14 days of treatment. The majority of tissues were found to have residue levels below 0.01 ug AE F130360/g 24 hours after a single oral dose. Liver contained the highest concentrations of residues (0.079 ug/g and 0.114 ug/g for males and females respectively). 24 hours after the last of 14 daily doses, residues in tissues were mostly below 0.03 ug/g, except for testes (0.073 ug/g), skin (0.042 ug/g in males and 0.166 ug/g in females), and liver (0.222 ug/g and 0.280 ug/g for males and females respectively). Elimination of [14C]-phenyl AE F130360 and its metabolites 48 hours after repeated daily dosing for 14 days was mainly in the feces where 60.99 +/- 22.19% (males) and 88.4 +/- 5.21% (females) of recovered radioactivity was found. Urine was a minor route of elimination. 4.00% (males) and 5.27% (females) was present as parent compound, AE F130360, 48 hours after daily dosing for 14 days. Cleavage product AE F153745 (4-formylamino-N,N-dimethyl-2-sulfamoyl-benzamide) accounted for 4.08% (males) and 2.41% (females), and, the free amine, AE F130619 (4-amino-2-3[-(4, 6-dimethoxypyrimidin-2-yl)-ureidosulfonyl)-N,N dimethylbenzamide), made up 3.50% (males) and 1.65% (females) of recovered label.
6 bile duct cannulated male Sprague Dawley (Crl:CD BR) rats received a single oral (gavage) dose of AE F130360 [phenyl-U-14C] at 10 mg/kg. Four animals were selected for evaluation based on the production of bile. Urine and feces along with cage debris and cage washings were collected pre-dose, 24, and 48 hours post-dosing. Bile was collected at pre-dose, 2, 4, 6, 12, 24, and 48 hours post-treatment. Animals were then sacrificed and the radioactivity as percentage of administered dose was quantified for the carcass. Approximately 17% of the administered dose was absorbed. The largest part of that was found in the urine (12.67% +/- 3.7). Bile accounted for about a quarter (4.198% +/- 1.872). The majority of the administered dose was not absorbed, 75.63% +/- 10.64 was excreted in the feces.

Metabolism Metabolites

4 Sprague Dawley CRL:CD (SD) BR rats per sex per group received a single oral (gavage) dose of [14C]-phenyl labeled AE F130360 at 10 and 1000 mg/kg. Another 2 animals per sex were dosed by gavage with [14C]-pyrimidyl labeled AE F130360 at 10 mg/kg. Urine and feces were collected separately at 6 (urine only), 12 (urine only), 24, 48, and 72 hours post-dosing for quantification of radioactivity. Expired air was not sampled since preliminary work indicated this was a minor route of excretion. The majority of the administered dose irrespective of dose level, sex, or radiolabel was excreted as unchanged parent compound in the feces. Over the 72 hour period following dosing with [14C]-phenyl labeled AE F130360 at 10 mg/kg, 73.999% (males) and 72.337% (females) of the administered dose was found in feces as AE F130360. Cleavage product AE F153745 (4-formylamino-N,N-dimethyl-2-sulfamoyl-benzamide) accounted for 8.417% and 8.671% in males and females respectively, and, a polar unknown, made up 0.176% and 0.095% respectively. The majority was excreted during the first 24 hours, except for the polar unknown, most of which was found at 48 hours. Cleavage product AE F153745 was the most prevalent metabolite in urine, accounting for 2.250% (males) and 2.300% (females) of administered phenyl radiolabel (10 mg/kg) over 72 hours. Parent compound, AE F130360, was 1.723% (males) and 2.128% (females). Free amine, AE F130619 (4-amino-2-3[-(4, 6-dimethoxypyrimidin-2-yl)-ureidosulfonyl)-N,N dimethylbenzamide), was found as 0.831% (males) and 0.777% (females) of administered dose. The polar unknown was present at 0.023% for both sexes. The majority was excreted 6 hours post-dosing. The polar unknown was found at 48 hours. At 1000 mg/kg of [14C]-phenyl labeled AE F130360, 80.360% (males) and 77.732% (females) was excreted in feces as AE F130360 over 72 hours. The polar unknown accounted for 5.856% (males) and 5.637% (females); AE F153745 for 3.381% (males) and 1.264% (females); and AE F130619 for 0.489% (males) and 2.773% (females). The majority of each compound was excreted 24 hours post dosing. ...

Wikipedia

Foramsulfuron

Use Classification

Herbicides

Methods of Manufacturing

Foramsulfuron can be synthesized by reaction of N,N-dimethyl 2-sulfamoylchloride-4- formylamino benzamide with 2-amino-4,6-dimethoxypyrimidine in the presence of a base.

General Manufacturing Information

Option Corn Herbicide is a sulfonylurea herbicide. Option Corn Herbicide is intended for application as a foliar spray in corn for the control of annual and perennial grass and broadleaf weeds. Weed growth ceases within hours after Option Corn Herbicide is applied. Symptoms progress from yellowing to necrosis resulting in eventual plant death within 1-3 weeks after application. Sulfonylurea herbicides have been associated with temporary yellowing or stunting. Corn quickly outgrows these effects and develops normally.
When Option Corn Herbicide and organophosphate (OP) insecticides are applied to corn, the degradation of Option Corn Herbicide is slower and corn injury can occur. DO NOT USE Option Corn Herbicide in the same season as Counter 15G, Counter 20CR in furrow, Dyfonate or Thimet.

Analytic Laboratory Methods

Residues in plants are determined by hplc-ms. In water by hplc/uv. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Keep container tightly closed when not in use. Avoid cross contamination with other pesticides.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

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